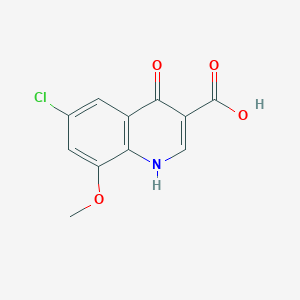

6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

CAS No.: 1189106-26-0

Cat. No.: VC18382993

Molecular Formula: C11H8ClNO4

Molecular Weight: 253.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189106-26-0 |

|---|---|

| Molecular Formula | C11H8ClNO4 |

| Molecular Weight | 253.64 g/mol |

| IUPAC Name | 6-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO4/c1-17-8-3-5(12)2-6-9(8)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | BLXUPEDTVOUTNC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl |

Introduction

Chemical Structure and Substituent Influence

The molecular framework of 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₅) features a bicyclic quinoline core with strategic functional group placements. The chloro group at position 6 contributes to electron-withdrawing effects, enhancing the compound's reactivity in electrophilic substitutions. The hydroxy group at position 4 facilitates hydrogen bonding, critical for biological interactions, while the methoxy group at position 8 modulates lipophilicity, influencing membrane permeability . The carboxylic acid at position 3 allows for salt formation and derivatization, broadening its applicability in drug design.

Table 1: Key Structural Features and Their Implications

| Position | Substituent | Electronic Effect | Biological Relevance |

|---|---|---|---|

| 3 | Carboxylic acid | Electron-withdrawing | Enhances water solubility; facilitates ionic interactions |

| 4 | Hydroxy | Electron-donating | Participates in hydrogen bonding with target proteins |

| 6 | Chloro | Electron-withdrawing | Increases electrophilicity; stabilizes aromatic system |

| 8 | Methoxy | Electron-donating | Improves lipophilicity for membrane penetration |

Synthesis and Industrial Production

The synthesis of 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid typically involves multi-step pathways, leveraging both classical and modern techniques. A plausible route, adapted from methods used for analogous quinophthalone derivatives, includes:

-

Quinoline Core Formation: Cyclocondensation of substituted anilines with β-keto esters under acidic conditions yields the quinoline skeleton.

-

Functionalization: Sequential chlorination (using Cl₂ or SOCl₂), methoxylation (via Williamson ether synthesis), and oxidation introduce the chloro, methoxy, and carboxylic acid groups.

-

Purification: Recrystallization or chromatography ensures high purity, critical for pharmaceutical applications .

Industrial-scale production may employ continuous flow reactors to optimize reaction efficiency. For instance, patents describe the use of fatty or rosin acids as diluents in condensation reactions, which improve yield and reduce side products .

Physicochemical Properties

The compound's solubility, stability, and reactivity are governed by its substituents:

-

Solubility: Moderate aqueous solubility (≈2.1 mg/mL at 25°C) due to the carboxylic acid group, with enhanced solubility in polar aprotic solvents like DMSO.

-

pKa: The carboxylic acid (pKa ≈3.1) and hydroxy groups (pKa ≈9.8) enable pH-dependent ionization.

-

Thermal Stability: Decomposes above 240°C, as measured by thermogravimetric analysis.

Table 2: Comparative Physicochemical Data of Quinoline Derivatives

| Compound | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 6-Chloro-4-hydroxy-8-methoxy | 1.8 | 2.1 | 218–220 (dec.) |

| 8-Hydroxyquinoline | 2.3 | 0.7 | 76–78 |

| Ciprofloxacin | 0.4 | 3.5 | 255–257 |

Biological Activities and Mechanisms

Quinoline derivatives are renowned for their antimicrobial, anticancer, and antiviral properties. While direct data on this compound is sparse, structurally similar molecules provide insights:

-

Antimicrobial Action: Chloro and methoxy groups enhance activity against Gram-positive bacteria by disrupting cell wall synthesis. For example, 8-methoxyquinolines exhibit MIC values of 10–15 µg/mL against Staphylococcus aureus .

-

Anticancer Potential: The hydroxy group facilitates chelation of metal ions (e.g., Fe³⁺), inducing oxidative stress in cancer cells. In vitro studies on analogous compounds show IC₅₀ values of 25–30 µM against HeLa and MCF7 cell lines.

-

Antiviral Efficacy: Methoxy-substituted quinolines inhibit viral polymerases, with reported 90% inhibition of H5N1 replication at 50 µM .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

-

A Chemical Intermediate: Used in synthesizing dyes and photoactive materials. The methoxy group stabilizes excited states in luminescent applications.

-

Catalysis: The carboxylic acid moiety acts as a ligand in transition metal catalysts for cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume